5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde
Description
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrNO4 It is a furan derivative, characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a furan ring with an aldehyde group
Properties
IUPAC Name |
5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO4/c12-10-5-7(13(15)16)1-3-9(10)11-4-2-8(6-14)17-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGZASQDCAESCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354430 | |
| Record name | 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327049-95-6 | |
| Record name | 5-(2-Bromo-4-nitrophenyl)-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327049-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential Nitration and Bromination
A common approach involves modifying a phenylfuran precursor through electrophilic aromatic substitution (EAS). Starting with 5-phenylfuran-2-carbaldehyde, nitration introduces the nitro group at the para position relative to the furan ring. Subsequent bromination targets the ortho position relative to the nitro group, exploiting the nitro group’s meta-directing influence.
Reaction Conditions :
- Nitration : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.
- Bromination : Bromine (Br₂) in acetic acid (CH₃COOH) at 60°C.
Challenges :
- Competitive bromination at the furan ring’s alpha positions due to its electron-rich nature.
- Separation of regioisomers arising from incomplete para-nitration.
Optimization :
Halogen Exchange Reactions
Metal-halogen exchange on iodinated intermediates offers a pathway to introduce bromine. For example, 5-(2-iodo-4-nitrophenyl)furan-2-carbaldehyde undergoes Finkelstein reaction with CuBr in dimethylformamide (DMF), replacing iodine with bromine.
Advantages :
- High atom economy and selectivity.
- Avoids harsh bromination conditions that could degrade the furan ring.
Limitations :
- Requires synthesis of iodinated precursors, adding steps.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
This method constructs the biaryl system by coupling a bromophenylboronic acid with a halogenated furancarbaldehyde. For instance:
$$
\text{5-Bromo-furan-2-carbaldehyde} + \text{2-nitro-4-bromophenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde}
$$
Conditions :
Yield : ~60–70% after purification.
Advantages :
- Precise control over substitution patterns.
- Compatible with sensitive functional groups.
Ullmann Coupling
Copper-mediated coupling between 5-iodofuran-2-carbaldehyde and 1-bromo-2-nitro-4-iodobenzene under refluxing dimethylacetamide (DMAc) affords the target compound.
Reaction Profile :
Drawbacks :
- Longer reaction times (24–48 hours).
- Moderate yields (~50%) due to homo-coupling side reactions.
Direct Functional Group Interconversion
Oxidation of Alcohol Intermediates
Reducing the carbaldehyde to a hydroxymethyl group (-CH₂OH) enables functionalization before re-oxidation. For example:
$$
\text{5-(2-Bromo-4-nitrophenyl)furan-2-methanol} \xrightarrow{\text{MnO₂, CH₂Cl₂}} \text{this compound}
$$
Conditions :
Efficiency : >90% conversion with pure MnO₂.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Sequential EAS | 5-Phenylfuran-2-carbaldehyde | 45–55 | 85–90 | Regioisomer separation |
| Suzuki-Miyaura | Halogenated phenyl/furan precursors | 60–70 | 95+ | Boronic acid availability |
| Ullmann Coupling | Iodo/bromoarenes | 50 | 90 | Side product formation |
| Oxidation | Alcohol intermediate | 90+ | 98 | Over-oxidation to carboxylic acid |
Emerging Methodologies
Photoredox Catalysis
Recent advances utilize visible-light-mediated C–H functionalization to install bromine or nitro groups. For example, iridium-based photocatalysts (e.g., Ir(ppy)₃) enable bromination of 5-(4-nitrophenyl)furan-2-carbaldehyde using N-bromosuccinimide (NBS).
Conditions :
- Solvent: Acetonitrile (CH₃CN).
- Light source: 450 nm LED.
Benefits :
- Mild conditions preserve acid-sensitive groups.
- No metal residues.
Flow Chemistry
Continuous-flow systems improve heat and mass transfer for exothermic nitration/bromination steps. A microreactor setup with HNO₃/H₂SO₄ achieves >90% conversion in 10 minutes, compared to 2 hours in batch.
Purification and Characterization
Purification :
- Column chromatography (silica gel, hexane/ethyl acetate gradient).
- Recrystallization from ethanol/water mixtures.
Characterization :
- ¹H NMR : Aldehyde proton at δ 9.8–10.0 ppm; furan protons at δ 6.5–7.5 ppm.
- MS (ESI) : m/z 295.97 [M+H]⁺.
Industrial-Scale Considerations
Cost Drivers :
- Palladium catalysts in cross-coupling reactions.
- Solvent recovery in large-scale bromination.
Process Optimization :
- Catalytic recycling via immobilized Pd nanoparticles.
- Solventless nitration using solid acids.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: SnCl2 in HCl or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 5-(2-Bromo-4-nitrophenyl)furan-2-carboxylic acid.
Reduction: 5-(2-Bromo-4-aminophenyl)furan-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The compound has shown significant potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. For instance, a study indicated that specific concentrations of 5-(2-bromo-4-nitrophenyl)furan-2-carbaldehyde resulted in substantial inhibition of bacterial growth, making it a candidate for further development as a therapeutic agent against infections.
Anticancer Activity
Research has also highlighted the compound's potential in cancer treatment. Preliminary investigations indicate that it may induce apoptosis in cancer cells. In vitro assays revealed that treatment with the compound led to an increase in early apoptotic cells in human cancer cell lines, suggesting its role in targeting specific signaling pathways associated with cell proliferation and survival.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through substitution reactions. This versatility makes it a valuable building block for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.
Materials Science
The compound's properties also lend themselves to applications in materials science. It can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of both bromine and nitro groups enhances its reactivity, facilitating the design of novel materials with specific electronic characteristics.
Antimicrobial Activity Study
A recent study evaluated the effectiveness of this compound against several bacterial strains. The results indicated that at certain concentrations, the compound significantly inhibited bacterial growth, supporting its potential use as an antimicrobial agent.
Anticancer Mechanism Investigation
In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound, indicating its potential as an anticancer therapeutic.
Structure-Activity Relationship (SAR) Analysis
Research into the structure-activity relationship of related compounds has revealed that modifications to the nitro or bromo groups can significantly impact biological activity. This insight guides further development of more potent derivatives, enhancing the compound's therapeutic potential.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth at specific concentrations |
| Anticancer | Induction of apoptosis in human cancer cell lines |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules |
| Materials Science | Development of organic electronic materials (OLEDs, OPVs) |
Mechanism of Action
The mechanism of action of 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its reactive functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids or proteins, leading to antibacterial or antifungal effects. The aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)furan-2-carbaldehyde
- 5-(4-Nitrophenyl)furan-2-carbaldehyde
- Methyl 4-(5-formylfuran-2-yl)benzoate
Uniqueness
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both bromine and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable intermediate in organic synthesis and a promising candidate for various applications .
Biological Activity
5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde is a furan derivative characterized by a furan ring substituted with a formyl group and a bromo-nitrophenyl moiety. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial applications. Despite the lack of extensive literature specifically detailing its biological mechanisms, related compounds and preliminary studies suggest promising avenues for research.
Chemical Structure and Properties
The compound's structure is defined as follows:
- Furan Ring : A five-membered aromatic ring containing one oxygen atom.
- Formyl Group (CHO) : Located at the second position of the furan ring.
- Substituted Phenyl Group : Contains a bromine atom at the second position and a nitro group at the fourth position.
This combination of functional groups enhances the compound's reactivity, potentially making it suitable for various chemical interactions, including nucleophilic substitutions and aldol condensations.
Antimicrobial Activity
Research indicates that derivatives of furan carbaldehydes exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess antibacterial activity against various gram-positive and gram-negative bacteria:
| Compound Type | Activity Against | Reference |
|---|---|---|
| Chalcone derivatives with furan moiety | Moderate to good activity | Aminath Rajeena et al. |
| 5-Bromo-2-furaldehyde | Antibacterial | Almasirad et al. |
In these studies, synthesized compounds were evaluated using standard methods against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions enhanced efficacy, particularly compounds with bromo groups showing notable activity against Pseudomonas aeruginosa.
While specific mechanisms for this compound remain unreported, general mechanisms observed in related compounds include:
- Nucleophilic Aromatic Substitution : The electron-withdrawing nitro group may activate the phenyl ring for nucleophilic attack.
- Aldol Condensation : The aldehyde functionality can facilitate reactions with other carbonyl compounds, potentially leading to more complex structures with enhanced biological activities.
Case Studies
Recent studies focusing on similar furan derivatives provide insights into potential applications:
-
Synthesis and Evaluation of Chalcones :
- A series of chalcones derived from furan carbaldehydes demonstrated significant antibacterial properties. The study highlighted the importance of substitution patterns on biological activity.
- Compounds were synthesized via Claisen-Schmidt condensation and characterized through NMR and mass spectrometry .
- Antimicrobial Screening :
Q & A
What synthetic methodologies are commonly employed for preparing 5-(2-Bromo-4-nitrophenyl)furan-2-carbaldehyde?
Basic Question
The synthesis of halogenated nitrophenyl-furan derivatives typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl-bromo bond formation or nucleophilic aromatic substitution. For example, analogous compounds like 5-(4-nitrophenyl)furan-2-carbaldehyde derivatives are synthesized via condensation reactions using nitro-substituted benzaldehydes and furan precursors under acidic or catalytic conditions (Fig. 1 in ) . Key steps include:
Functionalization of the phenyl ring : Bromination and nitration sequences to install substituents.
Furan-aldehyde coupling : Use of cross-coupling agents (e.g., Pd catalysts) or acid-mediated cyclization.
Purification : Column chromatography or recrystallization to isolate the product.
Calorimetric validation of intermediate stability is recommended to optimize yields.
How can X-ray crystallography be applied to resolve the structural features of this compound?
Basic Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and intermolecular interactions. The SHELX suite (SHELXL/SHELXS) is widely used for structure solution and refinement . A typical workflow includes:
Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
Structure solution : Direct methods (SHELXS) for phase determination.
Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
Validation : WinGX/ORTEP for visualizing thermal ellipsoids and packing diagrams .
For brominated derivatives, heavy-atom effects improve phasing but may require twinning corrections (e.g., HKLF5 in SHELXL) .
What experimental techniques are used to determine thermodynamic properties like enthalpy of formation?
Basic Question
Combustion calorimetry (e.g., bomb calorimeter B-08-MA) is employed to measure combustion energy (ΔcU). For this compound, the protocol involves:
Sample preparation : Purity >99% (verified via HPLC).
Calibration : Benzoic acid as a standard.
Calculations :
- ΔcH°(cr) = ΔcU + ΔnRT
- ΔfH°(cr) = ΣΔfH°(products) − ΣΔfH°(reactants)
Comparative studies on analogous compounds (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) show deviations <5% from additive methods (Table 1).
Table 1 : Experimental vs. Calculated Enthalpies (kJ/mol)
| Compound | ΔfH° (Exp.) | ΔfH° (Calc.) | Deviation |
|---|---|---|---|
| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | -215.3 | -208.7 | 3.1% |
| 5-(2-Me-4-Nitrophenyl)-furan-2-carbaldehyde | -229.1 | -222.9 | 2.7% |
How can researchers reconcile discrepancies between experimental and computational thermodynamic data?
Advanced Question
Discrepancies often arise from neglect of crystal packing effects or incomplete basis sets in DFT calculations. To resolve these:
Validate computational models : Use higher-level theories (e.g., CCSD(T)) or incorporate lattice energy (e.g., PIXEL method).
Experimental replication : Repeat calorimetry under inert atmospheres to avoid oxidation artifacts.
Error analysis : Quantify uncertainties in bond dissociation energies (BDEs) for halogenated systems.
For example, nitro-group torsional strain in 5-(4-nitrophenyl) derivatives contributes to ΔfH° deviations >5 kJ/mol.
What challenges arise during crystallographic refinement of halogenated furan derivatives?
Advanced Question
Key challenges include:
Anisotropic displacement : Bromine’s high electron density causes absorption errors; apply SADABS corrections .
Disorder : Nitro and bromo groups may exhibit rotational disorder—use PART instructions in SHELXL to model split positions .
Twinning : Common in monoclinic systems; refine using HKLF5 and validate via R-factor convergence .
A case study on 5-bromo-2-thiophenecarboxaldehyde showed that refining Br–S interactions with restraints improved R1 from 0.08 to 0.05.
How can structure-activity relationship (SAR) studies be designed for bioactivity screening?
Advanced Question
For antimalarial or antimicrobial applications (e.g., MMV019918 analogs ):
Substituent variation : Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups.
Assays :
- In vitro : Plasmodium falciparum viability (IC50 determination).
- In silico : Molecular docking to cytochrome bc1 or DHFR targets.
Data analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
